molecular formula C17H36N2+2 B1210192 Trimethidinium CAS No. 2624-50-2

Trimethidinium

Cat. No.: B1210192
CAS No.: 2624-50-2
M. Wt: 268.5 g/mol
InChI Key: GPUGLFZXYGTLBI-UHFFFAOYSA-N
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Chemical Reactions Analysis

Trimethidinium undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Trimethidinium has several scientific research applications, including:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: It is studied for its effects on biological systems, particularly its ganglion-blocking properties.

    Medicine: It is used in the treatment of hypertension due to its ability to lower blood pressure.

    Industry: It is used in the production of pharmaceuticals and other chemical products

Mechanism of Action

Comparison with Similar Compounds

Trimethidinium is unique among ganglion-blocking agents due to its dual action on both peripheral autonomic ganglia and the central nervous system . Similar compounds include:

This compound stands out due to its specific chemical structure and dual action, making it a valuable compound in both research and clinical settings.

Properties

CAS No.

2624-50-2

Molecular Formula

C17H36N2+2

Molecular Weight

268.5 g/mol

IUPAC Name

trimethyl-[3-(1,3,8,8-tetramethyl-3-azoniabicyclo[3.2.1]octan-3-yl)propyl]azanium

InChI

InChI=1S/C17H36N2/c1-16(2)15-9-10-17(16,3)14-19(7,13-15)12-8-11-18(4,5)6/h15H,8-14H2,1-7H3/q+2

InChI Key

GPUGLFZXYGTLBI-UHFFFAOYSA-N

SMILES

CC1(C2CCC1(C[N+](C2)(C)CCC[N+](C)(C)C)C)C

Canonical SMILES

CC1(C2CCC1(C[N+](C2)(C)CCC[N+](C)(C)C)C)C

2624-50-2

Related CAS

58594-48-2 (di-I salt)

Synonyms

camphonium
trimethidinium
trimethidinium diiodide

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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